Cas no 666852-63-7 (Ethyl 2-methyl-2-(thiophen-2-yl)propanoate)

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a synthetic ester compound featuring a thiophene moiety, which imparts unique electronic and steric properties. Its structure combines a branched alkyl group with an aromatic heterocycle, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The thiophene ring enhances reactivity in cross-coupling reactions, while the ester group offers functionalization potential. This compound is valued for its stability and compatibility with various reaction conditions, enabling precise modifications. Its balanced lipophilicity and molecular rigidity also make it useful in designing bioactive molecules. Suitable for research and industrial applications, it demonstrates consistent purity and reliable performance in synthetic workflows.
Ethyl 2-methyl-2-(thiophen-2-yl)propanoate structure
666852-63-7 structure
Product Name:Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
CAS No:666852-63-7
MF:C10H14O2S
MW:198.281961917877
MDL:MFCD16748965
CID:2146465
PubChem ID:21099804
Update Time:2025-05-21

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-methyl-2-(2-thienyl)propanoate
    • Ethyl 2-methyl-2-(thiophen-2-yl)propanoate
    • GBSWEVAPDCNYQK-UHFFFAOYSA-N
    • ethyl 2-methyl-(2-thienyl)propanoate
    • MDL: MFCD16748965
    • Inchi: 1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3
    • InChI Key: GBSWEVAPDCNYQK-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C(=O)OCC)(C)C

Computed Properties

  • Exact Mass: 198.071
  • Monoisotopic Mass: 198.071
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.5
  • XLogP3: 2.7

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Additional information on Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate (CAS No. 666852-63-7)

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, with the CAS number 666852-63-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound, also referred to as Ethyl 2-methyl-2-thienylpropanoate, belongs to the class of esters and features a thiophene ring, which contributes to its distinctive electronic and structural characteristics.

The molecular structure of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) attached to a branched propanoate group via an ethoxy substituent. This arrangement imparts the compound with both electron-withdrawing and electron-donating groups, making it suitable for use in advanced materials such as organic semiconductors and optoelectronic devices.

Recent studies have highlighted the potential of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate in the development of high-performance organic field-effect transistors (OFETs). Researchers have demonstrated that this compound exhibits excellent charge transport properties, with carrier mobilities comparable to those of traditional semiconducting polymers. Its ability to form well-aligned crystalline domains has been attributed to its rigid molecular structure and strong intermolecular interactions.

In addition to its electronic applications, Ethyl 2-methyl-2-(thiophen-2-yl)propanoate has shown promise in the field of drug delivery systems. Its biocompatibility and ability to form self-assembled monolayers make it an attractive candidate for encapsulating bioactive molecules, ensuring controlled release and minimizing side effects.

The synthesis of Ethyl 2-methyl-2-(thiophen-2-yl)propanoate typically involves a two-step process: first, the preparation of the corresponding acid through nucleophilic substitution or coupling reactions, followed by esterification with ethanol in the presence of an acid catalyst. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale production.

From an environmental standpoint, Ethyl 2-methyl-2-(thiophen-2-yl)propanoate exhibits low toxicity and biodegradability under controlled conditions, which aligns with current sustainability trends in chemical manufacturing. Its eco-friendly profile further enhances its suitability for applications in green chemistry and renewable energy technologies.

In conclusion, Ethyl 2-methyl-2-(thiophen-2-y1l)propanoate (CAS No. 66685197) stands out as a multifunctional compound with immense potential across diverse industries. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play a pivotal role in advancing modern materials science and biomedical engineering.

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